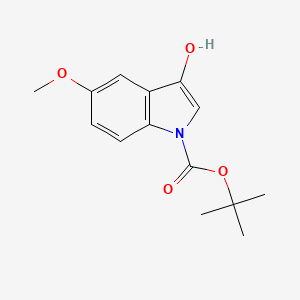

1-Boc-5-methoxy-1H-indol-3-ol

Overview

Description

Molecular Structure Analysis

The molecular structure of 1-Boc-5-methoxy-1H-indol-3-ol consists of an indole ring system with a tert-butyl (Boc) protecting group at the nitrogen atom and a methoxy group (OCH3) at the C5 position. The Boc group shields the nitrogen from reactivity, making it a useful intermediate in organic synthesis .

Scientific Research Applications

1. Catalysis and Synthesis

1-Boc-5-methoxy-1H-indol-3-ol and its derivatives play a crucial role in catalysis and synthetic chemistry. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, as reported by Zheng, Zhang, and Cui (2014), demonstrates the compound's utility in achieving mild and efficient product formation through C-C and C-C/C-N bond formation Zheng, Zhang, & Cui, 2014.

2. Antivascular and Anticancer Activities

The molecule has been associated with antivascular and anticancer activities. Ty et al. (2008) have explored derivatives of this compound for their potential as antivascular agents. Their findings highlight one derivative, in particular, that shows promise as a potent inhibitor of tubulin polymerization and exhibits cytotoxicity against certain cancer cells Ty et al., 2008.

3. Spectroscopy and Computational Studies

The compound is also significant in spectroscopy and computational studies. For example, Almutairi et al. (2017) conducted comprehensive spectroscopic profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules. Their research offers valuable insights into the molecule's electronic nature and reactivity Almutairi et al., 2017.

4. Biological Prediction and Molecular Docking

The compound and its derivatives have also been the focus of biological prediction and molecular docking studies. Haress et al. (2016) examined the indole-bearing compound 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole for its optimized geometry, inter/intra-molecular interactions, and potential biological activities. Such investigations are crucial for understanding the bioactive properties of these compounds Haress et al., 2016.

Safety and Hazards

1-Boc-5-methoxy-1H-indol-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. Specific hazards include acute oral toxicity, dermal toxicity, and inhalation toxicity. It may cause skin and eye irritation. Target organs affected include the respiratory system . Proper handling, protective equipment, and adherence to safety protocols are essential.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-8-12(16)10-7-9(18-4)5-6-11(10)15/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHZZAHGYCHJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)

![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)

![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)